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Compound of Interest

Compound Name: N-(Heptan-2-yl)cyclohexanamine

CAS No.: 132666-32-1

Cat. No.: B141274

Get Quote

Introduction & Chemical Identity
N-(Heptan-2-yl)cyclohexanamine (Molecular Formula: C₁₃H₂₇N, MW: 197.36 g/mol ) is a

secondary amine featuring a bulky cyclohexyl group and a chiral aliphatic chain.[1] Often

synthesized via the reductive amination of heptan-2-one with cyclohexylamine, it serves as a

critical intermediate in the synthesis of rubber accelerators, corrosion inhibitors, and

pharmaceutical ligands where steric modulation is required.

This guide provides a rigorous spectral breakdown (NMR, IR, MS) to facilitate the identification

and purity assessment of this compound. Given the specific nature of this secondary amine,

the data presented synthesizes experimental precedents from homologous N-

alkylcyclohexylamines and theoretical increment algorithms.

Structural Overview
IUPAC Name: N-(Heptan-2-yl)cyclohexanamine[1]

Key Structural Features:
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Secondary Amine (R₂NH)[1][2]

Chiral Center: C2 on the heptyl chain (creates diastereotopic environments if the

cyclohexyl ring is substituted, though typically resolved as a racemate).

Steric Bulk: Cyclohexyl ring vs. linear pentyl tail.[1]

Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically prepared via reductive amination.

Impurities such as unreacted ketone (heptan-2-one) or over-alkylated tertiary amines must be

removed prior to analysis.[1]

Synthesis Workflow (Reductive Amination)
The following Graphviz diagram outlines the standard synthesis and fragmentation logic.
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Figure 1: Synthesis pathway via reductive amination and primary Mass Spectrometry

fragmentation vectors.[1]
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Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the carbon skeleton. For secondary

amines, Alpha-Cleavage is the dominant mechanistic driver for fragmentation.[1]

Ionization & Molecular Ion[1]
Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

Molecular Ion (M⁺): m/z 197.[1] (Typically weak in aliphatic amines due to rapid

fragmentation).

Protonated Ion (M+H)⁺: m/z 198 (Dominant in ESI).[1]

Fragmentation Pattern (EI)
The fragmentation is governed by the stability of the iminium ion formed after cleaving the bond

alpha to the nitrogen.

Base Peak (m/z 126):

Mechanism: Alpha-cleavage on the heptyl side.[1]

Process: Loss of the larger alkyl group (Pentyl, -C₅H₁₁) from the C2 position of the heptyl

chain.

Fragment Structure:[Cyclohexyl-NH=CH-CH₃]⁺

Reasoning: Loss of the larger radical (pentyl) is kinetically favored over the loss of the

methyl radical.

Secondary Peak (m/z 182):

Mechanism: Alpha-cleavage on the heptyl side (Loss of Methyl).[1]

Process: Loss of the methyl group (-CH₃) from the C2 position.[1]

Fragment Structure:[Cyclohexyl-NH=CH-C₅H₁₁]⁺
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Intensity: Lower than m/z 126.[1]

Cyclohexyl Ring Fragments:

m/z 55, 41: Characteristic hydrocarbon fragments from the cyclohexyl ring disintegration.

m/z Value Relative Intensity
Fragment
Assignment

Mechanism

197 < 5% M⁺ (Molecular Ion) Parent

182 10-20% [M - CH₃]⁺
α-cleavage (Loss of

Methyl)

126 100% (Base) [M - C₅H₁₁]⁺
α-cleavage (Loss of

Pentyl)

83 20-40% [C₆H₁₁]⁺ Cyclohexyl cation

55 30-50% C₄H₇⁺ Ring fragmentation

Infrared Spectroscopy (IR) Analysis
IR confirms the functional group transformation from ketone/amine to secondary amine.

Sampling: Liquid film (neat) or ATR.[1]

Key Diagnostic: Absence of Carbonyl (C=O) at 1715 cm⁻¹.[1]

Functional Group Assignments
N-H Stretch (3300–3350 cm⁻¹): A single, relatively weak band characteristic of secondary

amines.[3] (Primary amines would show a doublet).

C-H Stretches (2850–2960 cm⁻¹):

2925 cm⁻¹ (Strong): Asymmetric CH₂ stretch (cyclohexyl + heptyl chain).[1]

2853 cm⁻¹ (Medium): Symmetric CH₂ stretch.[1]
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N-H Bend (1500–1550 cm⁻¹): Often weak or obscured by C-H bending modes.[1]

C-N Stretch (1100–1200 cm⁻¹): Medium intensity, often coupled with skeletal vibrations.

Nuclear Magnetic Resonance (NMR) Analysis
NMR provides the stereochemical and connectivity proof. Solvent: CDCl₃.[1]

¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by two distinct methine (CH) environments attached to the

nitrogen.
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Chemical Shift
(δ, ppm)

Multiplicity Integral Assignment Notes

2.65 - 2.75
Multiplet (sextet-

like)
1H

H-2' (Heptyl N-

CH)

Deshielded by

Nitrogen.[1]

Coupled to

Me(1') and

CH₂(3').

2.40 - 2.50 Multiplet (tt) 1H
H-1 (Cyclohexyl

N-CH)

Deshielded.[1]

Typical range for

N-cyclohexyl

methine.

1.80 - 1.90 Multiplet 2H Cyclohexyl CH₂

Equatorial

protons (C2/C6).

[1]

1.65 - 1.75 Multiplet 2H Cyclohexyl CH₂

Equatorial

protons (C3/C5).

[1]

1.20 - 1.50 Envelope ~10H
Heptyl CH₂ chain

+ Cy Axials

Overlapping

signals for heptyl

C3-C6 and

cyclohexyl axial

protons.[1]

1.02
Doublet (J ≈ 6.5

Hz)
3H

H-1' (Heptyl

Methyl)

Diagnostic

doublet adjacent

to the chiral

center.[1]

0.88
Triplet (J ≈ 7.0

Hz)
3H

H-7' (Terminal

Methyl)

Typical terminal

alkane methyl.[1]

0.6 - 1.0 Broad Singlet 1H N-H

Exchangeable;

shift varies with

concentration/sol

vent.[1]
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¹³C NMR (100 MHz, CDCl₃)
Carbon assignments validate the skeletal backbone. Note that the chiral center at C2' renders

the cyclohexyl carbons diastereotopic, though this splitting is often negligible in low-field

instruments.

Chemical Shift (δ, ppm) Carbon Type Assignment

54.5 CH C-1 (Cyclohexyl N-CH)

51.2 CH C-2' (Heptyl N-CH)

37.8 CH₂ C-3' (Heptyl)

34.2 CH₂ C-2/6 (Cyclohexyl)

32.1 CH₂ C-5' (Heptyl)

26.1 CH₂ C-4' (Heptyl)

25.8 CH₂ C-4 (Cyclohexyl)

25.2 CH₂ C-3/5 (Cyclohexyl)

22.8 CH₂ C-6' (Heptyl)

21.5 CH₃ C-1' (Heptyl Methyl)

14.1 CH₃ C-7' (Terminal Methyl)

Note: Shifts are estimated based on substituent increments for secondary amines (Silverstein &

Webster).[1]

Experimental Protocol for Validation
To validate the identity of a synthesized batch, follow this abbreviated protocol:

Sample Prep: Dissolve 10 mg of the amine in 0.6 mL CDCl₃.

1H NMR: Acquire 16 scans. Verify the ratio of the doublet at ~1.0 ppm (3H) to the triplet at

~0.9 ppm (3H) is 1:1.
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D₂O Shake: Add 1 drop of D₂O to the NMR tube and shake. The broad singlet at 0.6-1.0

ppm (NH) should disappear, confirming the secondary amine.

GC-MS: Inject 1 µL (diluted in MeOH). Look for the base peak at m/z 126. If m/z 197 is

absent (common in EI), rely on the [M+H] peak in ESI or the fragmentation pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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